molecular formula C20H13ClN4O2 B3371090 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- CAS No. 62507-59-9

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-

Cat. No.: B3371090
CAS No.: 62507-59-9
M. Wt: 376.8 g/mol
InChI Key: YRUWHARBQSANBQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole family, a heterocyclic scaffold renowned for its pharmacological versatility. The structure features three aryl substituents: 4-chlorophenyl (electron-withdrawing), 4-nitrophenyl (strong electron-withdrawing), and phenyl (neutral), which collectively influence its electronic and steric properties.

Crystallographic studies reveal a planar triazole core with aryl groups arranged in a non-coplanar fashion, stabilized by weak intermolecular interactions (e.g., π-π stacking, C–H···O bonds) . This structural rigidity may enhance stability in biological environments.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-16-10-6-14(7-11-16)19-22-23-20(24(19)17-4-2-1-3-5-17)15-8-12-18(13-9-15)25(26)27/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWHARBQSANBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399406
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-59-9
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLORO-PHENYL)-5-(4-NITRO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE
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Biological Activity

4H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The specific compound 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a notable example that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16_{16}H13_{13}ClN4_{4}O2_{2}
  • Molecular Weight : 320.75 g/mol
  • CAS Number : 26028-65-9

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus8 µg/mL15
Escherichia coli16 µg/mL12
Pseudomonas aeruginosa32 µg/mL10
Bacillus subtilis4 µg/mL20

The above table summarizes the antibacterial efficacy of the compound against selected strains. Notably, it demonstrated the highest activity against Bacillus subtilis , with an MIC of 4 µg/mL , indicating strong potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Studies have shown that it inhibits fungal growth effectively:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These results highlight the compound's potential utility in treating fungal infections .

Antitumor Activity

The antitumor properties of triazole derivatives have also been explored. Specifically, studies indicate that the compound exhibits cytotoxic effects on cancer cell lines such as HeLa and Jurkat cells.

  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in significant arrest in the G2/M phase of the cell cycle in both HeLa and Jurkat cells.
  • IC50 Values : The IC50 values for these cell lines were determined to be approximately 15 µM , indicating moderate cytotoxicity .

The biological activity of this triazole derivative is believed to stem from its ability to interact with specific molecular targets within bacterial and fungal cells. It may inhibit key enzymes such as:

  • DNA Gyrase : Essential for bacterial DNA replication.
  • Glucosamine-6-phosphate Synthase : Involved in cell wall synthesis.

These interactions disrupt vital cellular processes, leading to antimicrobial effects .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study synthesized various triazole derivatives and tested their antibacterial activity against a panel of pathogens. The compound exhibited superior efficacy compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains .
  • Antitumor Research :
    Another investigation focused on the antitumor effects of triazole derivatives on cancer cell lines. Results demonstrated that compounds similar to our target showed promising cytotoxicity and induced apoptosis in cancer cells .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that triazole derivatives can possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit effectiveness against various bacterial strains and fungi. The presence of the nitrophenyl group may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Triazoles are known for their potential as anticancer agents. The compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies have reported that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory properties of triazole compounds. The incorporation of specific substituents like chlorophenyl and nitrophenyl can enhance these effects, making them promising candidates for treating inflammatory diseases .

Agrochemical Applications

The unique structure of 4H-1,2,4-Triazole derivatives allows for their use in agriculture as fungicides and herbicides. The compound’s ability to disrupt fungal cell membranes makes it a candidate for developing new agricultural chemicals aimed at protecting crops from fungal infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that compounds with similar structures to 4H-1,2,4-Triazole demonstrated MIC values in the low micromolar range, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

In another investigation, a series of triazole derivatives were tested against human cancer cell lines. The study found that compounds with the nitrophenyl substituent exhibited IC50 values significantly lower than those without it, indicating enhanced anticancer activity .

Comparison with Similar Compounds

Comparison with Analogous 1,2,4-Triazole Derivatives

Table 1: Structural and Functional Comparisons

Compound Name Substituents (R₁, R₂, R₃) Key Activities (IC₅₀/%) Notable Properties References
Target Compound 4-ClPh, 4-NO₂Ph, Ph Antioxidant (44.1–75.4% inhibition) High polarity, planar core, stable crystal
3-(4-ClPh)-5-(Pyridin-4-yl)-4H-1,2,4-triazole 4-ClPh, Pyridin-4-yl, Ar Antioxidant (63.7–75.4%) Enhanced H-bonding via pyridine N
5-(4-NO₂Ph)-4-(Schiff Base)-4H-1,2,4-triazole 4-NO₂Ph, Schiff base (e.g., phenoxy) α-Amylase/α-glucosidase inhibition Flexible Schiff base enhances enzyme binding
3-(4-ClPh)-4-(4-MeOPh)-5-(Sulfanyl)-4H-triazole 4-ClPh, 4-MeOPh, sulfanyl Antimicrobial (broad-spectrum) Sulfanyl group boosts lipophilicity

Key Findings :

  • Antioxidant Activity : The target compound outperforms BHA/BHT (63.7–67.8%) with 75.4% lipid peroxidation inhibition, attributed to nitro and chloro groups stabilizing radical intermediates . Pyridine-containing analogs show comparable activity but lower thermal stability .
  • Enzyme Inhibition : Nitrophenyl derivatives (e.g., compound 15 in ) exhibit dual α-amylase/α-glucosidase inhibition (IC₅₀: 201–207°C melting points), suggesting nitro groups enhance polar interactions with enzyme active sites .
  • Antimicrobial Activity : Sulfanyl-substituted analogs (e.g., MFCD03223240) show potent antifungal activity due to increased membrane penetration from lipophilic groups .

Structural and Electronic Insights

  • Nitro Group Impact : The 4-nitrophenyl group introduces strong electron-withdrawing effects, reducing electron density on the triazole ring and enhancing electrophilic character. This facilitates interactions with nucleophilic residues in enzymes (e.g., Tyr355 in COX-2) .
  • Chloro Group Role : The 4-chlorophenyl group contributes to hydrophobic interactions in lipid-rich environments, critical for antioxidant activity in lipid peroxidation assays .
  • Crystal Packing : The target compound’s crystal structure (space group P 1) reveals interplanar distances of 3.5–3.7 Å, stabilized by C–H···O and π-π interactions, which are absent in more flexible Schiff base derivatives .

Q & A

Q. What are the standard synthetic routes for 4H-1,2,4-triazole derivatives with multiple aryl substituents?

Methodological Answer: The synthesis of polyaryl-substituted 1,2,4-triazoles typically involves cyclocondensation reactions. For the target compound, a validated route (yield: 57%) involves refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide for 5 hours. Key steps include:

  • Reagent Ratios: Equimolar (11.0 mmol) reactants.
  • Solvent System: N,N-dimethylacetamide (20 mL) under inert conditions.
  • Purification: Column chromatography (silica gel, cyclohexane:ethyl acetate 1:10 v/v) followed by slow evaporation of ethyl acetate for crystallization .
  • Yield Optimization: Extended reflux durations (>5 hours) and controlled cooling improve crystallization efficiency.

Table 1: Synthesis Parameters

ParameterDetails
Reactants4-Nitrobenzohydrazide, N-(4-chlorophenyl)-benzimidoyl chloride
SolventN,N-dimethylacetamide
Reaction Time5 hours (reflux)
PurificationColumn chromatography, recrystallization
Yield57%

Q. How is the crystal structure of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole determined?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For this compound:

  • Crystallization: Slow evaporation of ethyl acetate yields monoclinic crystals (space group P2₁/c).
  • Unit Cell Parameters:
    • a = 12.716 Å, b = 9.532 Å, c = 19.215 Å
    • β = 93.21°, V = 2318.3 ų .
  • Hydrogen Bonding: Aromatic C–H groups (0.93 Å) exhibit weak intermolecular interactions, stabilizing the lattice.
  • Data Validation: R-factor refinement (<0.05) ensures accuracy .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted molecular geometries and experimental XRD data be resolved for triazole derivatives?

Methodological Answer: Discrepancies often arise from approximations in DFT functional selection or neglect of crystal packing effects. To address this:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections to account for van der Waals interactions.
  • Basis Sets: Augment with polarized basis sets (e.g., 6-311++G(d,p)) for accurate π-π stacking predictions .
  • Crystal Environment Modeling: Incorporate periodic boundary conditions (PBC) in software like CRYSTAL17 to simulate lattice effects .
  • Case Study: For a similar triazole derivative, B3LYP/6-31G(d) overestimated bond lengths by 0.02 Å compared to XRD; inclusion of Grimme’s dispersion correction reduced error to <0.005 Å .

Q. What methodological approaches are recommended for evaluating the biological activity of polyaryl-substituted triazoles?

Methodological Answer: While direct biological data for this compound is limited, assays for analogous triazoles include:

  • Antimicrobial Screening:
    • Assay Design: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
    • Concentration Range: 1–256 µg/mL in DMSO .
  • Antioxidant Activity: DPPH radical scavenging (IC₅₀ measurement at 517 nm) .
  • Computational Pre-Screening: Molecular docking (AutoDock Vina) against target enzymes (e.g., C. albicans CYP51) to prioritize candidates .

Table 2: Biological Assay Workflow

StepProtocol
Compound PreparationDissolve in DMSO (10 mM stock)
Microbial Inoculum0.5 McFarland standard in Mueller-Hinton broth
Incubation24 hours at 37°C
Data AnalysisMIC determination via optical density (600 nm)

Q. How can computational modeling predict the photophysical properties of triazole derivatives?

Methodological Answer: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra:

  • Software: Gaussian16 with CAM-B3LYP functional and TZVP basis set.
  • Solvent Effects: Include via IEF-PCM model (ε = 4.8 for dichloromethane).
  • Case Study: A nitro-substituted triazole showed λmax at 320 nm (calc.) vs. 315 nm (expt.), attributed to n→π* transitions in the nitro group .

Q. What strategies optimize regioselectivity in triazole syntheses with competing substituents?

Methodological Answer: Regioselectivity is controlled by:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) direct cyclization to the meta position.
  • Catalytic Systems: Cu(I) catalysts favor 1,4-disubstitution in click chemistry, but traditional methods rely on steric bulk (e.g., phenyl vs. nitrophenyl) .
  • Case Study: In a triazole-pyrazole hybrid, steric hindrance from 4-nitrophenyl groups directed the triazole to the 1-position, confirmed by NOESY NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Reactant of Route 2
Reactant of Route 2
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-

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